5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C12H15N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and 2-chloroethylamine hydrochloride.
Etherification: 4-ethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(4-ethylphenoxy)ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Derivatives with different functional groups replacing the ethylphenoxy group.
Scientific Research Applications
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or other biological processes.
Pathways Involved: It may interfere with key biochemical pathways, leading to the inhibition of cell growth or induction of cell death in target organisms or cells.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- N-Ethyl-1,3,4-thiadiazol-2-amine hydrochloride
Uniqueness
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific ethylphenoxyethyl substitution, which imparts distinct biological and chemical properties compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₂H₁₅N₃OS. The synthesis typically involves:
- Starting Materials : 4-ethylphenol and 2-chloroethylamine hydrochloride.
- Etherification : Reaction of 4-ethylphenol with 2-chloroethylamine in the presence of sodium hydroxide.
- Cyclization : The resulting intermediate is reacted with thiosemicarbazide using a dehydrating agent to form the thiadiazole ring.
This synthetic route highlights the compound's unique ethylphenoxyethyl substitution, which contributes to its distinct biological properties .
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Compounds similar to this compound have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungals .
- Antibacterial Activity : Thiadiazole derivatives have demonstrated potent activity against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
Several studies have reported the anticancer potential of thiadiazole derivatives:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that compounds with similar structures exhibit IC50 values significantly lower than standard treatments like cisplatin .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | 3.3 |
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | HEK293T | 34.71 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as DNA/RNA synthesis inhibition and interference with key metabolic pathways .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and cancer cell metabolism.
- Cell Cycle Disruption : It potentially induces apoptosis in cancer cells by disrupting normal cell cycle progression .
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted that certain thiadiazole derivatives showed promising antitubercular effects against Mycobacterium smegmatis, indicating potential for treating tuberculosis .
- Computational Studies : Computational models have predicted that compounds with a similar scaffold can interact favorably with biological targets involved in various diseases .
Properties
IUPAC Name |
5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJQVRHKIAKIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589702 |
Source
|
Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-25-3 |
Source
|
Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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